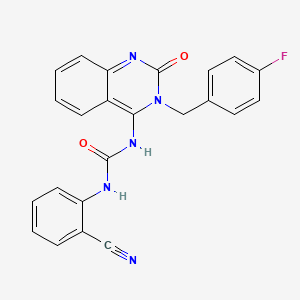

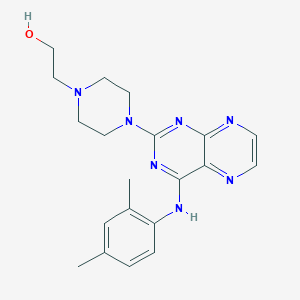

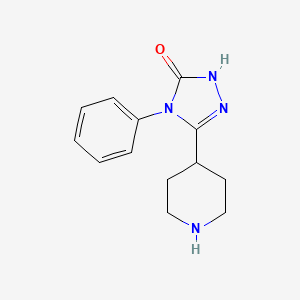

(E)-1-(2-cyanophenyl)-3-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-1-(2-cyanophenyl)-3-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C23H16FN5O2 and its molecular weight is 413.412. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- The chemical compound under discussion has not been directly cited in available literature. However, the synthesis and structural analysis of related compounds provide insights into the type of research applications it may have. For instance, the nitrile carboxamide rearrangement and the formation of heterocycles via cyano-cyclohexenyl-urea indicate the potential for creating diverse heterocyclic structures, which are foundational in the development of pharmaceuticals and materials science (Bischoff & Schroeder, 1983).

Carbonic Anhydrase Inhibition

- Compounds with structures similar to the one have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrase (hCA) activity, a crucial enzyme in many physiological processes. Tetrazole-, oxadiazole-, and cyanosubstituted 1,4-dihydropyrimidinone compounds, related in structure, have shown significant inhibition of CA isoenzyme activity, suggesting potential applications in treating conditions like glaucoma, epilepsy, and mountain sickness (Çelik et al., 2014).

Green Chemistry Synthesis

- Research into solvent- and catalyst-free synthesis methods for dihydroquinazolines, which are structurally related to the compound of interest, highlights the growing emphasis on environmentally benign chemical processes. Using urea as an ammonia source under microwave irradiation, researchers have developed a clean and efficient method for producing dihydroquinazolines, demonstrating the compound's relevance in green chemistry applications (Sarma & Prajapati, 2011).

Antimicrobial and Antineoplastic Activities

- New pyrido quinazolones, which share a core structure with the compound , have been synthesized and shown to possess antibacterial and antifungal activities. These findings point to the potential use of such compounds in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Singh & Pandey, 2006).

Molecular Devices and Supramolecular Chemistry

- Studies on cyclodextrin complexation and the self-assembly of molecular devices involving stilbene derivatives suggest potential applications in nanotechnology and molecular engineering. The ability of these compounds to form binary complexes and undergo photoisomerization offers a glimpse into the construction of molecular devices that can be controlled by light (Lock et al., 2004).

Propiedades

IUPAC Name |

1-(2-cyanophenyl)-3-[3-[(4-fluorophenyl)methyl]-2-oxoquinazolin-4-yl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16FN5O2/c24-17-11-9-15(10-12-17)14-29-21(18-6-2-4-8-20(18)27-23(29)31)28-22(30)26-19-7-3-1-5-16(19)13-25/h1-12H,14H2,(H2,26,28,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWCUTZKUCDZWOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16FN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

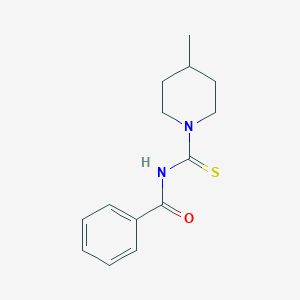

![(3-Bromophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2375659.png)

![N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2375667.png)

![2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-(furan-2-ylmethyl)-6-methylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2375668.png)

![N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2375677.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2375678.png)

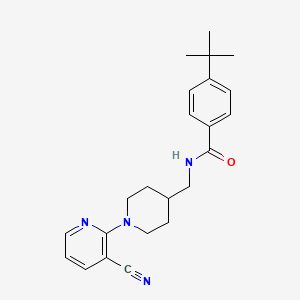

![7-(4-oxo-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)butyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)